Cas no 1503816-16-7 (2-methyl-3H-imidazo4,5-bpyridin-7-amine)

2-methyl-3H-imidazo4,5-bpyridin-7-amine 化学的及び物理的性質
名前と識別子
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- 2-methyl-3H-imidazo4,5-bpyridin-7-amine
- EN300-1276306
- 2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE
- 1503816-16-7
- 3H-Imidazo[4,5-b]pyridin-7-amine, 2-methyl-
-
- インチ: 1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11)
- InChIKey: LQHQIXLGVJVBAJ-UHFFFAOYSA-N
- SMILES: C12NC(C)=NC1=C(N)C=CN=2
計算された属性
- 精确分子量: 148.074896272g/mol
- 同位素质量: 148.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.386±0.06 g/cm3(Predicted)
- Boiling Point: 492.0±25.0 °C(Predicted)
- 酸度系数(pKa): 12.25±0.40(Predicted)
2-methyl-3H-imidazo4,5-bpyridin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276306-10000mg |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1276306-1.0g |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 1g |
$1057.0 | 2023-06-08 | ||
Enamine | EN300-1276306-5.0g |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 5g |
$3065.0 | 2023-06-08 | ||
Enamine | EN300-1276306-2.5g |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 2.5g |
$2071.0 | 2023-06-08 | ||
Enamine | EN300-1276306-0.05g |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 0.05g |
$888.0 | 2023-06-08 | ||
Enamine | EN300-1276306-250mg |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1276306-5000mg |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1276306-50mg |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1276306-100mg |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1276306-0.25g |
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |
1503816-16-7 | 0.25g |
$972.0 | 2023-06-08 |
2-methyl-3H-imidazo4,5-bpyridin-7-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-methyl-3H-imidazo4,5-bpyridin-7-amineに関する追加情報
Comprehensive Overview of 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS No. 1503816-16-7): Properties, Applications, and Research Insights
2-methyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS No. 1503816-16-7) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This compound, often referred to as a imidazo[4,5-b]pyridine derivative, features a fused imidazole and pyridine ring system, which is a common scaffold in drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor precursor or fluorescence probe, aligning with current trends in targeted cancer therapies and diagnostic tools.
The molecular structure of 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine includes a reactive amino group at the 7-position, making it a versatile intermediate for synthesizing more complex molecules. Its electron-rich aromatic system allows for interactions with biological targets, a property exploited in the development of small-molecule therapeutics. Recent studies highlight its relevance in neurodegenerative disease research, where similar compounds modulate protein aggregation—a hot topic in Alzheimer's and Parkinson's disease studies.
In material science, this compound's rigid planar structure contributes to its potential use in organic electronics, such as OLEDs or photovoltaic cells. The growing demand for sustainable energy solutions has increased searches for novel organic semiconductors, positioning imidazo[4,5-b]pyridine derivatives as promising candidates. Computational chemistry studies also suggest its utility in molecular sensing applications, particularly for metal ion detection—an area gaining traction in environmental monitoring.
Synthetic routes to 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine typically involve cyclocondensation reactions of appropriately substituted pyridine precursors. Optimization of these methods remains an active research area, with recent publications focusing on green chemistry approaches to reduce hazardous byproducts—a response to the pharmaceutical industry's push toward eco-friendly synthesis. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, a critical factor for biomedical applications.
From a commercial perspective, the compound's CAS registry number (1503816-16-7) serves as a unique identifier for procurement and regulatory compliance. Suppliers often list it under categories like pharmaceutical intermediates or research chemicals, with purity grades ranging from 95% to 98%. The market for such specialized compounds is expanding, driven by increased R&D investment in precision medicine and bioconjugation technologies—topics frequently searched in academic and industrial circles.
Ongoing investigations explore the structure-activity relationships of 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine analogs, particularly their interactions with enzymatic targets like BRD4 inhibitors or DNA repair proteins. These studies align with trending searches on epigenetic modulators and cancer immunotherapy adjuvants. The compound's stability under physiological conditions also makes it a candidate for prodrug development, addressing challenges in drug bioavailability—a persistent focus in medicinal chemistry forums.
Safety data for this compound indicates standard handling precautions for laboratory chemicals, requiring storage in anhydrous conditions due to potential moisture sensitivity. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) is recommended during manipulation, reflecting broader workplace safety trends amplified by post-pandemic lab protocols.
In summary, 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine represents a multifaceted building block bridging drug discovery and advanced materials. Its evolving applications respond to contemporary scientific priorities like targeted drug delivery and renewable energy materials, ensuring sustained interest across interdisciplinary research communities. The compound's patent landscape shows growing activity, particularly in biopharmaceutical formulations—a sector experiencing exponential growth according to recent market analytics reports.
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